![molecular formula C17H11F3N2OS B5759806 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide, commonly known as DFTA, is a small molecule inhibitor that targets the serine/threonine protein kinase PIM1. PIM1 is a proto-oncogene that plays a crucial role in the regulation of cell survival, proliferation, and differentiation. DFTA has been shown to be a potent and selective inhibitor of PIM1, making it a promising candidate for cancer therapy.
Mecanismo De Acción
DFTA works by binding to the ATP-binding site of PIM1, inhibiting its kinase activity. This results in the downregulation of several downstream signaling pathways that are involved in cell survival and proliferation, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFTA has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity in normal cells. In addition, DFTA has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential use in preventing metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFTA is a potent and selective inhibitor of PIM1, making it a valuable tool for studying the role of PIM1 in cancer biology. However, its efficacy may be limited by the development of resistance mechanisms, as well as its potential off-target effects.
Direcciones Futuras
Future research on DFTA could focus on developing more potent and selective PIM1 inhibitors, as well as investigating its potential use in combination with other cancer therapies. In addition, further studies could explore the role of PIM1 in other diseases, such as cardiovascular and neurological disorders.
Métodos De Síntesis
The synthesis of DFTA involves several steps, including the reaction of 3,4-difluoroaniline with thioamide to form 4-(3,4-difluorophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 4-fluoroacetophenone in the presence of a base to form the final product, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide.
Aplicaciones Científicas De Investigación
DFTA has been extensively studied for its potential use in cancer therapy. Several preclinical studies have demonstrated its efficacy in inhibiting the growth and proliferation of various cancer cell lines, including breast, prostate, and leukemia. In addition, DFTA has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy candidate.
Propiedades
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2OS/c18-12-4-1-10(2-5-12)7-16(23)22-17-21-15(9-24-17)11-3-6-13(19)14(20)8-11/h1-6,8-9H,7H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYJSOZASDZLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199458 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.